

Spectroscopic Characterization of 2-(4-Chlorophenyl)-3-oxopropanenitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-3-oxopropanenitrile

Cat. No.: B1265610

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This technical guide provides an in-depth exploration of the spectroscopic characterization of **2-(4-Chlorophenyl)-3-oxopropanenitrile**, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, this guide furnishes detailed experimental protocols for acquiring this data and provides insights into its interpretation for structural elucidation and verification.

Introduction to 2-(4-Chlorophenyl)-3-oxopropanenitrile and its Spectroscopic Analysis

2-(4-Chlorophenyl)-3-oxopropanenitrile, with the chemical structure illustrated below, is a functionalized nitrile possessing a chiral center. Its chemical properties and potential applications are intrinsically linked to its molecular structure. Spectroscopic techniques are, therefore, indispensable for confirming its identity, purity, and for providing detailed electronic and vibrational information.

The presence of a 4-substituted aromatic ring, a nitrile group, and an aldehyde function in close proximity gives rise to a unique spectroscopic fingerprint. This guide will dissect the expected features in ^1H NMR, ^{13}C NMR, IR, and MS spectra, providing a predictive framework for researchers.

Predicted Spectroscopic Data and Interpretation

While a comprehensive set of publicly available experimental spectra for **2-(4-Chlorophenyl)-3-oxopropanenitrile** is not readily available, we can predict the spectral features with a high degree of confidence based on the known effects of its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

The ^1H NMR spectrum is expected to show distinct signals for the aldehydic, methine, and aromatic protons. The predicted chemical shifts are summarized in the table below.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
Aldehydic-H	9.5 - 10.0	Doublet	~2-3	The aldehydic proton will be coupled to the adjacent methine proton.
Methine-H	4.5 - 5.0	Doublet	~2-3	This proton is deshielded by both the nitrile and the aromatic ring. It will be coupled to the aldehydic proton.
Aromatic-H (ortho to CH)	7.4 - 7.6	Doublet	~8-9	These two protons are chemically equivalent.
Aromatic-H (ortho to Cl)	7.3 - 7.5	Doublet	~8-9	These two protons are chemically equivalent.

Expertise & Experience Insight: The downfield shift of the aldehydic proton is a result of the strong deshielding effect of the carbonyl group. The methine proton's chemical shift is influenced by the electron-withdrawing nature of both the nitrile and the phenyl ring. The aromatic region will likely display a typical AA'BB' system due to the para-substitution.

The proton-decoupled ^{13}C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
Aldehydic C=O	190 - 200	Carbonyl carbons are significantly deshielded and appear far downfield.
Aromatic C-Cl	135 - 140	The carbon directly attached to the chlorine atom.
Aromatic C-CH	130 - 135	The ipso-carbon of the aromatic ring.
Aromatic CH (ortho to CH)	129 - 131	The two equivalent aromatic carbons.
Aromatic CH (ortho to Cl)	128 - 130	The two equivalent aromatic carbons.
Nitrile C \equiv N	115 - 120	The characteristic chemical shift for a nitrile carbon.
Methine CH	45 - 55	The chiral carbon atom.

Trustworthiness: The predicted chemical shifts are based on established empirical data for similar functional groups and substituted aromatic systems.^{[1][2][3]} For instance, the nitrile carbon is expected in the 110-120 ppm range, a well-documented chemical shift.^[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted key vibrational frequencies for **2-(4-Chlorophenyl)-3-oxopropanenitrile** are presented below.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
C-H stretch (aldehydic)	2820 - 2850 and 2720 - 2750	Medium	Often appears as a pair of bands (Fermi resonance).
C≡N stretch (nitrile)	2220 - 2260	Medium to Strong	A sharp and characteristic absorption.
C=O stretch (aldehyde)	1720 - 1740	Strong	A very intense and sharp peak.
C=C stretch (aromatic)	1400 - 1600	Medium to Weak	A series of absorptions.
C-Cl stretch	1000 - 1100	Strong	In the fingerprint region.

Authoritative Grounding: The presence of a sharp band around 2230 cm⁻¹ is a strong indicator of the nitrile group. The intense absorption around 1730 cm⁻¹ is characteristic of a saturated aldehyde. The C-H stretching of the aldehyde typically appears as two weak bands near 2820 and 2720 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

m/z	Interpretation	Notes
~179/181	$[M]^{+}$ (Molecular Ion)	Expected to be observed with an approximate 3:1 ratio due to the ^{35}Cl and ^{37}Cl isotopes.
~150/152	$[M-\text{CHO}]^{+}$	Loss of the formyl group.
~139	$[\text{C}_8\text{H}_4\text{Cl}]^{+}$	Fragmentation of the side chain.
111	$[\text{C}_6\text{H}_4\text{Cl}]^{+}$	The chlorophenyl cation.

Expertise & Experience Insight: The isotopic pattern of chlorine is a key diagnostic tool in the mass spectrum of chlorinated compounds. The most probable fragmentation pathways would involve the loss of the relatively stable formyl radical (CHO) and cleavage at the benzylic position.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for **2-(4-Chlorophenyl)-3-oxopropanenitrile**.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified compound.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128 or more, as ^{13}C has a low natural abundance.

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum should be collected before running the sample.

Mass Spectrometry

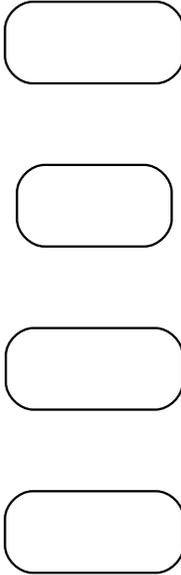
- Sample Preparation (Electron Ionization - EI):
 - Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
- Instrument Parameters (GC-MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 40-400.
 - GC Column: A non-polar column (e.g., DB-5ms or HP-5ms) is suitable.
 - Injection: 1 μ L of the sample solution.
 - Temperature Program: A suitable temperature gradient to ensure good separation and peak shape.

Visualization of Spectroscopic Relationships

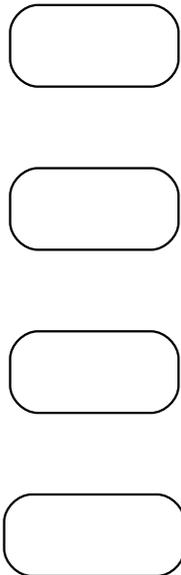
The following diagrams illustrate the key relationships between the molecular structure and the expected spectroscopic data.

Predicted ^1H & ^{13}C NMR Assignments

^{13}C NMR



^1H NMR



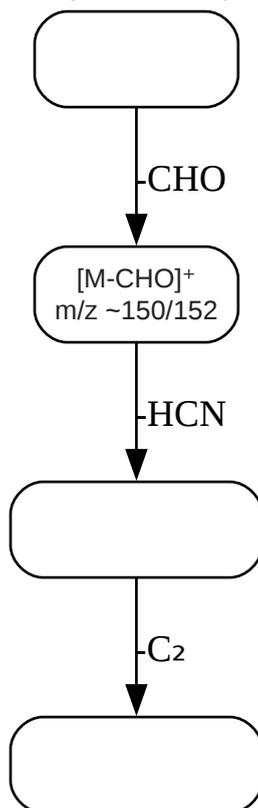
2-(4-Chlorophenyl)-3-oxopropanenitrile

mol

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Caption: Predicted ^1H and ^{13}C NMR chemical shift assignments for **2-(4-Chlorophenyl)-3-oxopropanenitrile**.

Predicted Mass Spectrometry Fragmentation



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Caption: Predicted major fragmentation pathways for **2-(4-Chlorophenyl)-3-oxopropanenitrile** in Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive predictive overview of the spectroscopic data for **2-(4-Chlorophenyl)-3-oxopropanenitrile**. By understanding the expected NMR, IR, and MS features, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a robust starting point for data acquisition, ensuring high-quality and reliable results. The principles of data interpretation outlined herein are fundamental to the structural verification of synthesized molecules in the fields of chemical research and drug development.

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